molecular formula C8H5Cl2NO4 B1267742 2-(4,5-Dichloro-2-nitrophenyl)acetic acid CAS No. 37777-90-5

2-(4,5-Dichloro-2-nitrophenyl)acetic acid

Cat. No. B1267742
CAS RN: 37777-90-5
M. Wt: 250.03 g/mol
InChI Key: NIBVBDGBJQMRNF-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-2-nitrophenyl)acetic acid is a chemical compound with the molecular formula C8H5Cl2NO4 . It has a molecular weight of 250.04 g/mol .


Synthesis Analysis

The synthesis of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid involves several steps. The filtrate is adjusted to pH 8-9 with 2 N sodium hydroxide and is heated at 35-40 °C. Aqueous hydrogen peroxide solution is then added until samples no longer turn dark on treatment with 2N sodium hydroxide .


Molecular Structure Analysis

The InChI code for 2-(4,5-Dichloro-2-nitrophenyl)acetic acid is 1S/C8H5Cl2NO4/c9-5-1-4 (2-8 (12)13)7 (11 (14)15)3-6 (5)10/h1,3H,2H2, (H,12,13) . The Canonical SMILES is C1=C (C (=CC (=C1Cl)Cl) [N+] (=O) [O-])CC (=O)O .


Chemical Reactions Analysis

The chemical reactions involving 2-(4,5-Dichloro-2-nitrophenyl)acetic acid are not well-documented in the available literature. More research is needed to fully understand its reactivity .


Physical And Chemical Properties Analysis

2-(4,5-Dichloro-2-nitrophenyl)acetic acid is a solid substance . It has a boiling point of 388°C at 760 mmHg and a melting point of 127 - 130°C . The compound has a topological polar surface area of 83.1 Ų .

Scientific Research Applications

Chemical Education

Due to its reactivity and the presence of multiple functional groups, 2-(4,5-Dichloro-2-nitrophenyl)acetic acid is an excellent candidate for teaching advanced organic chemistry concepts. It can be used in laboratory courses to demonstrate various organic reactions and synthesis techniques.

Each of these applications leverages the unique chemical properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid , showcasing its versatility in scientific research .

Safety and Hazards

The safety information available indicates that 2-(4,5-Dichloro-2-nitrophenyl)acetic acid may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions for the study and application of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid are not well-documented in the available literature. More research is needed to fully explore its potential uses .

properties

IUPAC Name

2-(4,5-dichloro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBVBDGBJQMRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958825
Record name (4,5-Dichloro-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-Dichloro-2-nitrophenyl)acetic acid

CAS RN

37777-90-5
Record name 37777-90-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4,5-Dichloro-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Here, 3,4-dichlorophenylacetic acid (66.7 g, 0.325 mol) is added in batches, with stirring at 5° C., to a mixture of fuming nitric acid (600 ml) and concentrated nitric acid (300 ml). The mixture is stirred for one hour while cooling is continued and the solution is allowed to rise to 20° C. over a period of a further 1.5 hours. The reaction mixture is poured onto ice, the precipitate is suction filtered, washed with ice water until neutral and then dried. Yield: 54.2 g. Mp: 119°-120° C.
Quantity
66.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Two

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